N-Fmoc-6-Methoxy-DL-tryptophan

Tryptophan synthesis 6-substituted indole derivatives Fmoc-protected amino acids

Tryptophan alkylation (22-30% side products) during SPPS cleavage when Arg protecting groups generate reactive carbonium ions is a common failure mode. N-Fmoc-6-Methoxy-DL-tryptophan offers a drop-in solution. - **Key benefit**: Electron-donating 6-methoxy group reduces indole electrophilic susceptibility, suppressing side reactions without modifying standard Fmoc/tBu protocols (20% piperidine/DMF). - **Application versatility**: Enables red-shifted fluorescence probes (distinct from 5-methoxy isomers) and racemic screening before enantiopure investment. D-form intermediate supports >300 g-scale alkaloid synthesis (e.g., macralstonine). - **Supply**: Racemic DL-form available at cost-effective pricing.

Molecular Formula C27H24N2O5
Molecular Weight 456.5 g/mol
Cat. No. B12302156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-6-Methoxy-DL-tryptophan
Molecular FormulaC27H24N2O5
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C27H24N2O5/c1-33-17-10-11-18-16(14-28-24(18)13-17)12-25(26(30)31)29-27(32)34-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)
InChIKeyRHZGGMPKOBZXJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-6-Methoxy-DL-tryptophan for SPPS and Fluorescence Applications


N-Fmoc-6-Methoxy-DL-tryptophan (CAS 1313032-63-1, C27H24N2O5, MW 456.49 g/mol) is a racemic, Fmoc-protected tryptophan derivative featuring a methoxy substitution at the 6-position of the indole ring . The Fmoc group enables compatibility with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols, with deprotection achieved using 20% piperidine in DMF . The 6-methoxy modification confers altered electronic and steric properties relative to unsubstituted tryptophan, including red-shifted fluorescence emission and modified susceptibility to electrophilic side reactions .

Limitations of Unsubstituted and 5-Methoxy Tryptophan Derivatives


The methoxy substitution position on the indole ring determines the electronic environment and reactivity profile of the tryptophan residue during SPPS and in downstream applications. Unprotected or Boc-protected tryptophan derivatives suffer from significant alkylation (22–30% side product formation) during TFA cleavage when arginine side-chain protecting groups generate reactive carbonium ions [1]. The 6-methoxy substitution alters the indole's electron density, modulating both its susceptibility to electrophilic attack and its fluorescence properties—the emission red-shift differs from 5-methoxy isomers due to distinct resonance effects . Furthermore, the racemic DL-form offers procurement flexibility for applications where stereochemical purity is not required, while enantiopure D- or L-forms serve chiral-specific synthetic routes [2].

Differentiation Evidence for N-Fmoc-6-Methoxy-DL-tryptophan


Synthetic Accessibility of 6-Substituted Tryptophan Derivatives

The 6-methoxy tryptophan scaffold is accessible via a facile synthetic route using classical SN2 nucleophilic attack of the C3 indole carbon on an activated electrophile, followed by E1 elimination to restore aromaticity [1]. This method enables preparation of 5- and 6-substituted tryptophan derivatives that are difficult to access using enzymatic approaches. Following synthesis of the free amino acid, Fmoc protection renders the compound suitable for standard SPPS [2]. In contrast, alternative enzymatic routes fail to produce 6-substituted derivatives efficiently due to substrate specificity constraints of tryptophan synthase and related enzymes.

Tryptophan synthesis 6-substituted indole derivatives Fmoc-protected amino acids

Enhanced Oxidative Stability of 6-Methoxy-Tryptophan

Methoxy substitution at the 6-position of the indole ring reduces the susceptibility of tryptophan to oxidation, a common issue in peptide synthesis . This is attributed to the electron-donating methoxy group altering the indole's electronic distribution, thereby reducing its reactivity toward oxidizing agents present during synthesis and cleavage steps. Unprotected tryptophan residues in Fmoc-SPPS undergo significant modification (22–30% side product) during acidolytic cleavage when reactive carbonium ions are generated from arginine protecting groups [1]. The methoxy substitution provides enhanced stability relative to unsubstituted Fmoc-Trp-OH.

SPPS side reactions Tryptophan oxidation Peptide stability

Red-Shifted Fluorescence Emission of 6-Methoxy-Tryptophan

N-Fmoc-6-Methoxy-DL-tryptophan exhibits red-shifted fluorescence emission relative to native tryptophan, attributable to the electron-donating methoxy group at the 6-position of the indole ring . The methoxy group increases electron density on the indole, lowering the energy gap between excited and ground states and shifting emission to longer wavelengths. Unnatural tryptophan analogs structurally related to tryptophan, including methoxy-substituted derivatives, are significantly red-shifted in their fluorescence spectra relative to unmodified tryptophan and serve as effective fluorescence donors for tracking protein conformational changes [1]. In contrast, native tryptophan exhibits maximum emission around 355 nm at room temperature [2].

Fluorescent peptide probes Tryptophan fluorescence Spectroscopic red-shift

Scalable Asymmetric Synthesis of 6-Methoxy-D-Tryptophan

Optically pure 6-methoxy-D-tryptophan has been prepared via palladium-catalyzed heteroannulation on a large scale exceeding 300 g [1]. The synthesis employs the Schöllkopf chiral auxiliary, achieving greater than 96% diastereomeric excess (de) during alkylation, and is applicable to both D- and L-enantiomers depending on the valine-derived auxiliary employed [2]. This protocol provides entry into ring-A oxygenated indole alkaloids when coupled with asymmetric Pictet-Spengler reactions. The D-enantiomer of 6-substituted tryptophan compounds also possesses potent sweetening capability as described in patent literature [3].

Asymmetric synthesis D-tryptophan analogs Palladium-catalyzed heteroannulation

SPPS Compatibility with Standard Fmoc Deprotection

N-Fmoc-6-Methoxy-DL-tryptophan undergoes standard Fmoc deprotection using 20% piperidine in N,N-dimethylformamide (DMF), enabling seamless integration into automated solid-phase peptide synthesis workflows . The methoxy substitution does not interfere with Fmoc removal kinetics or coupling efficiency under standard activation conditions (e.g., HBTU/HOBt/DIEA or DIC/Oxyma). This contrasts with certain substituted tryptophan derivatives, such as 7-azatryptophan, where the altered indole nitrogen pKa may influence protecting group strategy and coupling optimization .

Fmoc-SPPS Deprotection kinetics Automated peptide synthesis

Procurement Flexibility of the Racemic DL Form

N-Fmoc-6-Methoxy-DL-tryptophan is supplied as a racemic mixture (purity typically 95%) , offering a cost-effective alternative to enantiopure D- or L-forms for applications where stereochemical purity is not essential. Enantiopure 6-methoxy-D-tryptophan synthesis requires chiral auxiliaries and asymmetric catalysis, achieving >96% de but at increased synthetic cost [1]. The DL-form maintains identical chemical reactivity and Fmoc-SPPS compatibility while reducing procurement expense for exploratory peptide library synthesis, initial SAR studies, or methodology development.

Racemic mixture DL-tryptophan Cost-effective SPPS building block

Applications of N-Fmoc-6-Methoxy-DL-tryptophan


SPPS of Oxidation-Prone Tryptophan Peptides

For Fmoc-SPPS of peptides where tryptophan alkylation or oxidation during TFA cleavage is problematic (e.g., sequences containing both Trp and Arg residues), N-Fmoc-6-Methoxy-DL-tryptophan offers a substituted indole with reduced susceptibility to electrophilic modification. Standard Fmoc deprotection (20% piperidine/DMF) and coupling protocols remain fully applicable .

Fluorescent Peptide Probes with Red-Shifted Emission

The 6-methoxy substitution confers red-shifted fluorescence emission relative to native tryptophan, enabling its use as a spectroscopic probe in peptides where spectral separation from native Trp residues is required for conformational or binding studies .

Ring-A Oxygenated Indole Alkaloid Synthesis

Enantiopure 6-methoxy-D-tryptophan (derived from the Fmoc-protected precursor) serves as a key intermediate for the asymmetric Pictet-Spengler synthesis of bisindole alkaloids including macralstonine and related Alstonia natural products [1]. The demonstrated >300 g scalable synthesis supports natural product chemistry applications [2].

Exploratory Peptide Library and SAR Studies

The racemic DL-form enables cost-effective initial screening of 6-methoxy-tryptophan-containing peptide sequences for biological activity assessment, receptor binding studies, or methodology development prior to investing in enantiopure building blocks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Fmoc-6-Methoxy-DL-tryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.